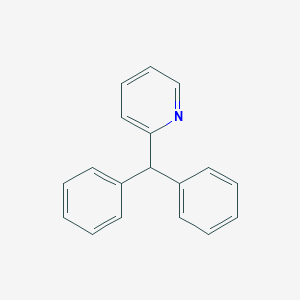

Diphenyl-2-pyridylmethane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXYNKLYVRNTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190244 | |

| Record name | Diphenyl-2-pyridylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3678-70-4 | |

| Record name | 2-(Diphenylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzhydrylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(diphenylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl-2-pyridylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZHYDRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZE5F94WJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modifications

Established Synthetic Pathways for Diphenyl-2-pyridylmethane Elaboration

The classical and most cited synthesis of this compound involves a two-step process. wikipedia.org This established pathway begins with the reaction of diphenylacetonitrile (B117805) with 2-bromopyridine (B144113) in the presence of a strong base, typically sodamide, to form diphenyl-2-pyridylacetonitrile. The subsequent step involves the hydrolysis and decarboxylation of the nitrile intermediate, usually achieved by heating with potassium hydroxide (B78521) in a solvent like methanol, to yield the final product, this compound. wikipedia.org

Another established method for creating the core benzhydrylpyridine structure involves the condensation of pyridine-2-aldehyde with an excess of a phenolic compound in the presence of a condensing agent such as concentrated sulfuric acid. google.com This approach, however, often leads to the formation of undesired by-products. niscpr.res.in A variation of this involves the condensation of p-methoxyphenyl(2-pyridyl)carbinol with phenols using concentrated sulfuric acid. niscpr.res.in

Strategies for the Preparation of Related Benzhydrylpyridine Derivatives

The synthesis of derivatives of this compound, often referred to as benzhydrylpyridines, can be achieved through several strategic approaches. One common method is the reaction of a Grignard reagent (RMgX) or an organolithium reagent (RLi) with pyridine-2-carboxylate or a 2-pyridylphenyl ketone. niscpr.res.in Additionally, the reaction of pyridine (B92270) and a ketone in the presence of aluminum and mercuric chloride (Al/HgCl2) or the use of 2-lithiopyridine has been employed for the synthesis of α,α-disubstituted 2-pyridinemethanols, which are precursors to benzhydrylpyridine derivatives. niscpr.res.in

For the synthesis of hydroxylated derivatives, such as 4',4''-dihydroxydiphenyl(2-pyridyl)methane, a key intermediate for compounds like bisacodyl, a method starting from pyridine-2-carboxylic acid has been reported. niscpr.res.in This involves conversion to the acid chloride, followed by reaction with phenol. niscpr.res.in

The following table summarizes some of the key synthetic strategies for benzhydrylpyridine derivatives:

| Starting Materials | Reagents | Product Type | Reference |

| Diphenylacetonitrile, 2-bromopyridine | Sodamide, Potassium hydroxide/Methanol | This compound | wikipedia.org |

| Pyridine-2-aldehyde, Phenol | Concentrated Sulfuric Acid | Hydroxydiphenyl(2-pyridyl)methanes | google.comniscpr.res.in |

| Pyridine-2-carboxylate, RMgX or RLi | - | α,α-disubstituted 2-pyridinemethanols | niscpr.res.in |

| 2-Pyridylphenyl ketone, RMgX or RLi | - | α,α-disubstituted 2-pyridinemethanols | niscpr.res.in |

| Pyridine, Ketone | Al/HgCl2 or 2-lithiopyridine | α,α-disubstituted 2-pyridinemethanols | niscpr.res.in |

| Pyridine-2-carboxylic acid, Phenol | Thionyl chloride, Triethylamine | 4',4''-dihydroxydiphenyl(2-pyridyl)methane | niscpr.res.in |

Advanced Functionalization and Derivatization Approaches

Recent advancements in synthetic chemistry have enabled more sophisticated functionalization and derivatization of the this compound core, leading to novel molecules with tailored properties.

Incorporation of Arylmethylpyridyl Moieties

A highly efficient and practical method for incorporating the arylmethylpyridyl moiety into various molecules has been developed. nih.govelsevierpure.com This approach utilizes the transition metal-free, light-induced transformation of pyridotriazoles at room temperature. nih.govelsevierpure.com The process generates pyridyl carbenes, which can then undergo smooth arylation, X-H insertion, and cyclopropanation reactions. nih.gov This method's synthetic utility has been demonstrated in the facile synthesis of biologically active molecules. nih.gov

Synthesis of N-Acyl-3,3-diphenyl-3-(2-pyridyl)propylamines

The synthesis of N-acyl-3,3-diphenyl-3-(2-pyridyl)propylamines has been achieved through the ring-opening of 1-acylaziridines. researchgate.net Specifically, the reaction of 1-acylaziridines with 2-azatritylsodium (the sodium salt of this compound) leads to the formation of these propylamine (B44156) derivatives in good yields. researchgate.net However, when 1-acylaziridines with a nucleofugal group in the acyl rest are reacted with 2-azatritylsodium at room temperature or higher, side products such as acylaminoethyl compounds can be formed. researchgate.net

Development of Asymmetric Pyridine-Bridged Ligands and Catalysts

The this compound framework is a key component in the design of chiral ligands for asymmetric catalysis. Pyridine-oxazoline (PyOX) type ligands, which are bidentate, have proven to be particularly effective. researchgate.net These ligands are readily prepared and have been successfully applied in several elegant enantioselective reactions. researchgate.net The pyridine nitrogen and the oxazoline (B21484) nitrogen coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. researchgate.netstrem.com

Furthermore, chiral pyridinamides derived from dipyridylmethane have been prepared and investigated as ligands in asymmetric catalytic reactions. scispace.com These ligands are suitable for applications in reactions catalyzed by small metal ions in high oxidation states due to the bite angle of the resulting six-membered chelate ring. scispace.com

The following table highlights some of the developed asymmetric pyridine-bridged ligands:

| Ligand Type | Key Structural Feature | Application | Reference |

| Pyridine-oxazoline (PyOX) | Bidentate N,N-ligation | Asymmetric Catalysis | researchgate.net |

| Pyridinamides | Derived from dipyridylmethane | Asymmetric Catalysis | scispace.com |

Preparation of Pyridine-Bridged Diamine Monomers for Polymer Synthesis

Pyridine-bridged diamine monomers are valuable building blocks for the synthesis of high-performance polymers such as polyimides. A novel aromatic diamine containing a pyridyl side group, 4-pyridine-4,4-bis(3,5-dimethyl-5-aminophenyl)methane (PyDPM), was successfully synthesized via an electrophilic substitution reaction. royalsocietypublishing.org This diamine was then used in polycondensation reactions with various dianhydrides to produce polyimides with high thermal stability. royalsocietypublishing.org

Another approach involves the synthesis of a pyridine-containing aromatic diamine monomer, 4-phenyl-2,6-bis[3-(4'-amino-2'-trifluoromethyl-phenoxy) phenyl] pyridine (m-PAFP), through a modified Chichibabin reaction followed by catalytic reduction. lookchem.com This fluorinated diamine has been used to prepare a series of novel fluorinated pyridine-bridged aromatic poly(ether-imide)s. lookchem.com

Coordination Chemistry of Diphenyl 2 Pyridylmethane Ligands

Ligand Binding Modes and Coordination Geometries

The coordination of diphenyl-2-pyridylmethane to metal centers can occur in several ways, leading to diverse molecular geometries and reactivity.

Intramolecular Chelation and Cyclometalation Pathways

Beyond simple σ-donation, this compound can engage in more intricate binding modes involving intramolecular interactions. The ortho-position of the diphenylmethyl group relative to the pyridine (B92270) nitrogen allows for the potential for intramolecular chelation, where one of the phenyl rings interacts with the metal center. This can lead to the formation of a stable chelate ring.

A significant aspect of the reactivity of this compound is its propensity to undergo cyclometalation. This process involves the activation of a C-H bond on one of the phenyl rings by the metal center, leading to the formation of a metallacycle. This intramolecular C-H activation is a key step in many catalytic cycles and allows for the synthesis of highly stable organometallic complexes. For instance, with d(8) metal ions like Pt(II) and Pd(II), cyclometalation can lead to the formation of terdentate C^N^N ligands where a new stereogenic carbon is generated through C-H bond activation. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The unique coordination properties of this compound have led to the synthesis and characterization of a variety of metal complexes, each with distinct structural and electronic features.

Palladium(II) Complexes: Synthesis and Structural Elucidation

Palladium(II) complexes of this compound and its derivatives have been synthesized and structurally characterized. These complexes often feature the ligand coordinated in a bidentate fashion, forming chelate rings. For example, cis-palladium(II) complexes with derivatives of di-(2-pyridyl)methane have been prepared and studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net These studies have shown the formation of six-membered chelate rings. researchgate.netuaeh.edu.mx The geometry around the palladium center in these complexes is typically a distorted square planar arrangement. researchgate.netuaeh.edu.mx The synthesis of these complexes can be achieved through straightforward reactions, such as the interaction of a di-(2-pyridyl)methane derivative with a palladium(II) salt. researchgate.net

Table 1: Selected Palladium(II) Complexes of this compound Derivatives

| Complex | Ligand | Coordination Mode | Geometry | Reference |

| [Pd{(C5H4N)2CH(2-C5H4NS)}Cl2] | di-(2-pyridyl)-2-pyridylsulfanylmethane | Bidentate (N,N') | Distorted Square Planar | uaeh.edu.mx |

| cis-dichloro[di-(2-pyridyl)-N-methylimine]palladium(II) | di-(2-pyridyl)-N-methylimine | Bidentate | Distorted Square Planar | researchgate.net |

| cis-dichloro[di-(2-pyridyl)methanol]palladium(II) | di-(2-pyridyl)methanol | Bidentate | Distorted Square Planar | researchgate.net |

Platinum(II) Complexes: Development of Cycloplatinated Systems

The development of cycloplatinated systems has been a significant area of research for platinum(II) complexes of this compound and related ligands. These complexes are of interest due to their potential applications in catalysis and materials science. The synthesis of cycloplatinated(II) complexes often involves the reaction of a platinum(II) precursor with the ligand, leading to C-H activation and the formation of a stable Pt-C bond. nih.gov For instance, complexes of the type [Pt(N,N,C)Cl] have been synthesized, where the ligand acts as a terdentate donor. researchgate.net The resulting cyclometalated complexes often exhibit enhanced stability due to the chelate effect. nih.gov Characterization using X-ray crystallography has confirmed the formation of these cycloplatinated structures, revealing a square planar geometry around the platinum(II) center. uaeh.edu.mx

Table 2: Selected Platinum(II) Complexes of this compound Derivatives

| Complex | Ligand | Coordination Mode | Key Feature | Reference |

| [Pt{(C5H4N)2CH(OH)}Cl2] | di-(2-pyridyl)hydroxymethane | Bidentate (N,N') | Six-membered chelate ring | uaeh.edu.mx |

| [Pt(N,N,C)Cl] | 6-(1-phenylbenzyl)-2,2′-bipyridine | Terdentate (N,N,C) | Cyclometalation | researchgate.net |

| [Pt(dfppy)(P^P)]Cl | 2-(2,4-difluorophenyl)pyridine and bisphosphine | C^N, P^P | Cycloplatinated | nih.gov |

Copper(I) Complexes: Photophysical Properties and Electronic States

Copper(I) complexes containing pyridine-based ligands like this compound have been investigated for their interesting photophysical properties. researchgate.net These complexes, often with a tetrahedral coordination geometry, can exhibit luminescence, making them promising for applications in areas like light-emitting diodes (LEDs). researchgate.net The electronic and photophysical properties of these copper(I) complexes are highly dependent on the nature of the ligands. nih.gov For instance, the introduction of phosphine (B1218219) ancillary ligands can significantly impact the metal-to-ligand charge transfer (MLCT) absorption bands and the emission characteristics of the complexes. nih.gov Studies have shown that some copper(I) complexes with bulky organic bases like 2-(diphenylmethyl)pyridine exhibit photophysical properties that are influenced by the halide present in the cluster. researchgate.net The electronic states of these complexes, particularly the lowest excited states, are often of MLCT character, which is crucial for their luminescent behavior. nih.gov

Table 3: Photophysical Properties of Selected Copper(I) Complexes

| Complex Type | Ligand System | Key Photophysical Property | Electronic State | Reference |

| Mononuclear Cu(I) | 2-(2'-pyridyl)benzimidazolylbenzene and phosphines | Tunable emission from green to red-orange | MLCT | nih.gov |

| Copper(I) Halide Clusters | 2-(diphenylmethyl)pyridine | Luminescence | MLCT | researchgate.net |

| Pyridine-based Cu(I) | Pyridine and its analogues | Green to blue emission | MLCT | researchgate.net |

Copper(II) and Nickel(II) Complexes: Electronic Absorption Spectra

The electronic absorption spectra of copper(II) and nickel(II) complexes containing this compound ligands provide valuable insights into their geometric and electronic structures. These spectra are typically characterized by d-d transitions and charge-transfer bands.

In copper(II) complexes, which have a d⁹ electronic configuration, a single broad absorption band is often observed in the visible region, corresponding to the transition from the t₂g to the eg orbitals in an idealized octahedral geometry. However, due to the Jahn-Teller effect, copper(II) complexes rarely exhibit perfect octahedral symmetry and are often distorted, leading to further splitting of the d-orbitals and more complex spectra. For instance, in a square planar or tetragonally distorted octahedral environment, multiple d-d transitions can occur. The electronic spectra of Cu(II) complexes with ligands structurally related to this compound show absorption bands in the visible and UV regions. mdpi.com The lower energy bands are assigned to d-d transitions, while the higher energy bands are typically attributed to ligand-to-metal charge transfer (LMCT) or intra-ligand π-π* transitions. jocpr.com The formation of copper(II) hydroperoxide species with related N-donor ligands has been observed to give rise to a new absorption band around 350 nm. scispace.com

Nickel(II) complexes, with a d⁸ configuration, can exist in various geometries, most commonly octahedral, square planar, or tetrahedral. These different geometries give rise to distinct electronic spectra. Octahedral Ni(II) complexes typically display two main spin-allowed d-d transitions. academicjournals.org Square planar Ni(II) complexes are often red, yellow, or brown and exhibit a strong absorption band at relatively high energy, which is a composite of several transitions.

The electronic absorption spectra of Ni(II) complexes with ligands containing phenyl and pyridyl groups, similar to this compound, show bands in the UV-Vis region. For example, mixed-ligand nickel(II) complexes with 1,10-phenanthroline (B135089) and 4,7-diphenyl-1,10-phenanthroline (B7770734) exhibit distinct peaks in the 250–300 nm range corresponding to π-π* transitions of the ligands. researchgate.net The UV-Vis spectra of square-planar Nickel(II) complexes with tridentate ligands have shown absorption bands near 400 nm with high molar extinction coefficients (ε) on the order of 10⁴ M⁻¹cm⁻¹, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. acs.org Weaker d-d transitions are often obscured by these intense charge transfer bands.

The table below summarizes typical electronic spectral data for related Copper(II) and Nickel(II) complexes.

| Complex Type | Metal Ion | Geometry | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Cu(II)-Schiff Base | Cu(II) | Distorted Octahedral | 550-800 | Low | d-d transitions |

| 340-450 | High | LMCT | |||

| Ni(II)-Schiff Base | Ni(II) | Square Planar | 270-600 | High | Charge Transfer |

| [Ni(phen)(dip)₂]²⁺ | Ni(II) | Octahedral | 284 | ~40,000 | π-π* (dip) |

| [Ni(phen)₂(dip)]²⁺ | Ni(II) | Octahedral | 271 | ~50,000 | π-π* (phen) |

| Square-Planar Ni(II) with Tridentate Ligand | Ni(II) | Square Planar | ~400 | ~10,000 | MLCT |

Iridium(III) Complexes: Luminescent Systems and Tridentate Ligands

Iridium(III) complexes are of significant interest due to their rich photophysical properties, including strong luminescence, which makes them suitable for applications in organic light-emitting diodes (OLEDs), bioimaging, and photocatalysis. The use of this compound and its derivatives as ligands in Iridium(III) complexes has been explored to create novel luminescent systems.

When this compound acts as a C^N bidentate ligand, it can form part of a highly stable octahedral coordination sphere around the Ir(III) center. More interestingly, derivatives of this compound can be designed to act as tridentate C^N^C or C^N^N ligands. This tridentate coordination enhances the rigidity of the complex, which can lead to higher emission quantum yields and longer excited-state lifetimes.

Research has shown the development of luminescent neutral Ir(III) complexes with an unprecedented [Ir(C^N^C)(N^N)Cl] architecture. jocpr.com In these complexes, the tridentate C^N^C ligand is derived from 2-benzhydrylpyridine, which is another name for this compound. The cyclometalation of the phenyl rings creates strong Ir-C bonds, which contribute to the high ligand field strength and the desirable photophysical properties of the resulting complexes.

The luminescence in these Iridium(III) complexes typically arises from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The emission color can be tuned by modifying the electronic properties of the ligands. The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet state and enhances the phosphorescence efficiency.

| Iridium(III) Complex Architecture | Ligand Type from this compound | Key Feature | Application Potential |

| [Ir(C^N^C)(N^N)Cl] | Tridentate C^N^C | Enhanced rigidity, strong Ir-C bonds | OLEDs, Luminescent sensors |

Cobalt(II) Complexes: Stoichiometric Complex Formation

The coordination chemistry of cobalt(II) with N-donor ligands like this compound is of interest due to the diverse range of geometries and spin states that cobalt(II) can adopt. The formation of complexes with specific stoichiometries is a fundamental aspect of this chemistry.

Studies on the complexation of cobalt(II) with this compound have shown the formation of well-defined complexes. rsc.org The stoichiometry of the resulting complex, typically of the type [Co(ligand)ₙX₂] (where X is an anion like a halide), depends on the reaction conditions, including the metal-to-ligand ratio and the solvent used.

For bidentate N,N'-donor ligands, cobalt(II) can form complexes with varying stoichiometries such as 1:1, 1:2, and 1:3 (metal:ligand). The resulting geometry can be tetrahedral or octahedral. For instance, the reaction of CoCl₂ with diphenyl pyraline hydrochloride, a related ligand, has been shown to form a [Co(DPH)₂(H₂O)₂Cl₂] complex, indicating a 1:2 metal-to-ligand stoichiometry and an octahedral geometry. researchgate.net Similarly, the synthesis of cobalt(II) complexes with Schiff bases derived from isoniazide and pyridine-4-carboxaldehyde resulted in a 1:2 metal-to-ligand complex with an octahedral geometry. scirp.org

The formation of cobalt(II) complexes with specific stoichiometries is crucial for their potential applications, for instance, as catalysts where the number of available coordination sites on the metal center plays a key role.

| Cobalt(II) Complex Example | Ligand | Metal:Ligand Stoichiometry | Inferred Geometry |

| [Co(DPH)₂(H₂O)₂Cl₂] | Diphenyl Pyraline Hydrochloride | 1:2 | Octahedral |

| Cobalt(II) complex with Isoniazid-Pyridine Schiff Base | Isoniazid-Pyridine Schiff Base | 1:2 | Octahedral |

| Co{Ph(O)NN(O)Ph}₄₂ | N,N'-Diphenylazodioxide | 1:4 | Distorted Tetragonal |

| Co(bpy){Ph(O)NN(O)Ph}₂₂ | Bipyridine, N,N'-Diphenylazodioxide | 1:1:2 (Co:bpy:azodioxide) | Trigonal Prismatic |

Rhodium(I) Complexes: Application in Asymmetric Catalysis

Rhodium(I) complexes are widely used as catalysts in a variety of organic transformations, including asymmetric hydrogenation, hydroformylation, and C-C bond-forming reactions. The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is a major focus of research in this area.

While this compound itself is not chiral, it can be derivatized to introduce chirality. For instance, functional groups can be introduced on the phenyl rings or the pyridyl ring to create a chiral environment around the rhodium(I) center. The resulting chiral Rh(I) complexes could potentially be applied in asymmetric catalysis.

The coordination of this compound or its derivatives to a Rh(I) center, which is typically in a d⁸ square planar geometry, can influence the catalytic activity and selectivity. The steric and electronic properties of the ligand are crucial in determining the efficacy of the catalyst. For example, pyridinamide-based ligands, which share structural similarities with this compound, have been investigated as ligands in asymmetric catalysis. scispace.com These ligands can form stable complexes with various transition metals and have been used in oxidative and Lewis acid-catalyzed processes. scispace.com

The design of chiral ligands based on the this compound scaffold for Rh(I)-catalyzed asymmetric reactions remains an area with potential for further exploration. The synthesis of such ligands and the evaluation of their corresponding Rh(I) complexes in benchmark asymmetric reactions would be necessary to establish their utility in this field.

Directed C-H Activation Reactions Enabled by this compound Scaffolds

The strategic use of the pyridyl group within the this compound structure has paved the way for significant advancements in directed C-H activation. This approach allows for high levels of regioselectivity and, in many cases, enantioselectivity, in the functionalization of both sp² and sp³ hybridized carbon atoms.

A notable breakthrough in enantioselective C(sp²)-H activation was achieved using palladium(II) catalysis with this compound as the substrate. nih.gov The use of mono-N-protected amino acids (MPAAs) as chiral ligands is crucial for this transformation. nih.govmdpi.com This methodology facilitates the asymmetric alkylation of the C(sp²)-H bonds of the phenyl rings with alkyl boronic acids, producing chiral triarylmethane derivatives in high yields and with excellent enantioselectivity. nih.gov The reaction is believed to proceed through a Pd(II)/Pd(0) catalytic cycle, where the MPAA ligand, acting as a dianionic N,O-bidentate ligand, facilitates an enantio-determining concerted metalation-deprotonation (CMD) step. nih.gov

Table 1: Palladium-Catalyzed Enantioselective C(sp²)-H Alkylation of this compound

| Chiral Ligand | Alkyl Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (-)-Men-Leu-OH | Cyclopropyl boronic acid | 90 | 90 |

| (-)-Men-Leu-OH | Cyclopentyl boronic acid | 96 | 95 |

| (-)-Men-Leu-OH | n-Propyl boronic acid | 85 | 92 |

Data synthesized from research findings. nih.gov

Iron catalysis has been effectively employed for the C-H activation of 2-benzhydrylpyridine derivatives, which share the core structure of this compound. acs.org This process enables the synthesis of pyrido[1,2-a]indoles through an intramolecular C-H amination reaction. acs.org In this reaction, the iron catalyst selectively activates a C(sp²)-H bond of one of the phenyl rings, with the pyridine nitrogen serving as both a directing group and the nucleophile. acs.org The reaction proceeds efficiently using molecular oxygen as the sole oxidant. acs.org This method provides a direct route to valuable N-heterocyclic compounds from readily available starting materials. acs.org

The first rhodium(I)-catalyzed asymmetric intermolecular functionalization of C(sp³)–H bonds has been reported, providing a novel route to enantioenriched triarylmethanes. acs.org This method utilizes unsymmetrical N-heterocyclic carbenes (NHCs) as ligands to achieve both high site-selectivity and enantioselectivity in the direct C(sp³)–H arylation of substrates containing the this compound core. acs.org While traditional methods often rely on Friedel-Crafts reactions, this catalytic C-H functionalization offers a more direct and atom-economical alternative. researchgate.net The reaction of diarylmethylamines, where one aryl group is substituted with a 2-hydroxy group, with arylboroxines in the presence of a chiral diene-rhodium catalyst is proposed to proceed via o-quinone methide intermediates that undergo asymmetric 1,4-addition. researchgate.net

Table 2: Rhodium(I)-Catalyzed Asymmetric C(sp³)-H Arylation

| Substrate | Arylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Diarylmethylamines | Arylboroxines | Chiral diene-rhodium | High | 90-97 |

Data synthesized from research findings. researchgate.net

A fascinating aspect of the reactivity of chelating ligands like those derived from this compound is the formation of "rollover" cyclometalated complexes. researchgate.netnih.gov This phenomenon is a particular type of cyclometalation where a chelated heterocyclic ligand transiently detaches one of its donor atoms, undergoes an internal rotation, and is then metallated at a remote C-H bond. researchgate.netnih.gov This process is highly regioselective, as the C-H bond activated is typically in a symmetric position relative to the donor atom that initiated the rollover. researchgate.netnih.gov For instance, with platinum(II) complexes, instead of the expected C-H activation on the phenyl ring, a C-H bond on the pyridine ring can be activated to form a less common rollover cyclometalated complex. acs.org This rollover activation provides access to otherwise difficult-to-achieve functionalization patterns and has potential applications in catalysis and materials science. researchgate.netnih.gov

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The this compound motif is also a key substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.orgrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. rsc.orgthieme-connect.com Specifically, the direct arylation of aryl(azaaryl)methanes, such as this compound, with aryl halides can be achieved at the benzylic position under palladium catalysis to generate triarylmethanes. acs.org Furthermore, the development of organocopper cross-coupling protocols under palladium catalysis has enabled C-C bond formation even at highly sterically hindered carbon centers, a reaction applicable to a wide variety of bulky substrates. acs.org

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanistic pathways of these catalytic reactions is crucial for their optimization and broader application. In the palladium-catalyzed enantioselective C(sp²)-H alkylation , computational and experimental studies suggest a Pd(II)/Pd(0) cycle. nih.gov The chiral mono-N-protected amino acid (MPAA) ligand plays a critical role, acting as an internal base in a concerted metalation-deprotonation (CMD) step, which is believed to be the enantioselectivity-determining step. nih.govmdpi.com

For iron-catalyzed C-H amination , the mechanism involves the selective activation of the C(sp²)-H bond of the 2-benzhydrylpyridine by the iron catalyst. acs.org The pyridine nitrogen acts as a directing group and subsequently as a nucleophile in the intramolecular ring-closing step. acs.org

The mechanism of rhodium(I)-catalyzed asymmetric C-H arylation is an area of active investigation. nih.govsioc.ac.cn It is distinct from the more extensively studied Pd(0) catalysis. nih.gov Comprehensive studies on related systems suggest a sequence involving the coordination of the directing group to the Rh(I) center, followed by C-H activation and oxidative addition of the aryl halide coupling partner. nih.gov

The rollover cyclometalation mechanism is initiated by the dissociation of one of the coordinating atoms of the bidentate ligand from the metal center. researchgate.netnih.gov This is followed by an internal rotation of the ligand, which brings a remote C-H bond into proximity with the metal, allowing for its regioselective activation and the formation of the thermodynamically stable cyclometalated complex. researchgate.netnih.gov

Finally, the general mechanism for palladium-catalyzed cross-coupling reactions is well-established and involves a three-step catalytic cycle: oxidative addition of an organic halide to the Pd(0) catalyst to form a Pd(II) intermediate, transmetalation with an organometallic reagent to transfer the organic group to the palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. rsc.org

Catalytic Applications and Mechanistic Investigations of Diphenyl 2 Pyridylmethane

Mechanistic Investigations

Computational studies have been instrumental in elucidating the mechanistic intricacies of enantioselective C-H bond activation reactions involving this compound, particularly those catalyzed by palladium complexes with chiral mono-N-protected amino acid (MPAA) ligands. researchgate.net These investigations focus on the structure and formation of key intermediates, such as the C-H insertion intermediate. researchgate.net

A central question addressed by these studies is the sequence of bond-cleavage events. Two primary pathways have been considered for the formation of the C-H insertion intermediate: a "direct C-H cleavage" and a pathway involving "initial N-H bond cleavage followed by C-H cleavage". researchgate.net Computational models suggest that the pathway initiated by the cleavage of the N-H bond of the amino acid ligand is kinetically more favorable. researchgate.net This process involves the N-H bond being cleaved by a coordinated acetate (B1210297) group, which then opens a coordination site on the palladium(II) center. acs.org Following this, a second, weakly coordinated acetate ligand activates the ortho-C-H bond of one of the phenyl rings of this compound, leading to a concerted metalation-deprotonation event and the formation of the key palladacycle intermediate. researchgate.netacs.org This palladacycle formation establishes the new stereocenter at the methine carbon. acs.org Structural analysis of the C-H insertion intermediate indicates that the nitrogen atom of the ligand is bound as a neutral σ-donor. researchgate.net These computational findings have been crucial for building accurate models of the catalytic cycle. nih.gov

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of catalytic reactions involving this compound. numberanalytics.com DFT calculations allow for the identification of transition states and intermediates, providing detailed insights into reaction pathways and the factors controlling selectivity. numberanalytics.comresearchgate.net

In the context of Pd(II)/MPAA-catalyzed C-H functionalization of this compound, DFT studies have been used to model the diastereomeric transition states that determine the reaction's enantioselectivity. nih.gov By comparing the calculated energies of these transition states, researchers can predict which enantiomer of the product will be favored, and these predictions often show good agreement with experimental results. researchgate.net

DFT-derived molecular descriptors have been successfully employed to build predictive models for these asymmetric transformations. nsf.gov For instance, in the enantioselective C-H alkylation of this compound, parameters such as the torsion angle of the amino acid backbone and the Natural Bond Orbital (NBO) charge on the palladium atom have been shown to correlate strongly with the observed enantiomeric excess. nsf.gov These studies highlight that a more electrophilic metal center can lead to increased selectivity. nsf.gov DFT calculations have also been used to identify potential intermediates in related reactions, such as a palladium η³-azaallyl intermediate, demonstrating the broad applicability of this theoretical approach. researchgate.net The power of DFT lies in its ability to quantify the subtle electronic and steric effects that govern the reaction mechanism, moving beyond qualitative descriptions. sumitomo-chem.co.jp

The successful use of chiral mono-N-protected amino acids (MPAAs) as ligands in the asymmetric C-H functionalization of this compound represents a significant breakthrough. snnu.edu.cn The fundamental challenge in this catalysis is understanding how the chirality of the amino acid is effectively transferred to the substrate during the C-H activation step. nih.gov

The MPAA ligands bind to the palladium(II) center in a bidentate fashion, creating a rigid, chelating framework. acs.orgnih.gov This rigid structure is considered ideal for the predictable and effective transfer of chiral information. nih.gov The mechanism involves several key features of the MPAA ligand that influence stereochemistry:

The N-acyl group of the ligand is believed to act as an internal base, deprotonating the C-H bond. nih.gov

The R¹ group (the N-acyl substituent) provides a delicate balance of steric and electronic effects that modulate the basicity of the N-acyl group and contribute to the relay of stereochemistry. nih.gov

The R² group (the amino acid side chain) serves as the primary source of chirality and also influences the bite angle of the ligand. nih.gov

The relay of chiral information from the α-carbon of the amino acid ligand is crucial for inducing chirality in the product. researchgate.net Steric repulsion between the substrate and the chiral ligand helps to differentiate the two diastereomeric transition states, favoring the formation of one enantiomer over the other. nih.gov This model, where the ligand actively participates in the C-H cleavage step, provides a rational basis for the design and optimization of new chiral ligands for enantioselective transformations. nih.gov

A quantitative understanding of how the ligand's structure influences enantioselectivity is critical for catalyst design. For the Pd/MPAA-catalyzed C-H functionalization of this compound, systematic studies have been conducted to correlate specific structural and steric parameters with catalytic performance. nsf.gov

Computational modeling has been particularly insightful, allowing for the derivation of quantitative descriptors that predict enantioselectivity. nsf.gov It has been found that steric repulsions in the transition states are a primary origin of enantioselectivity. researchgate.net Minimizing steric interactions between the N-acyl group (R¹) and the backbone group (R²) of the amino acid ligand is a critical component for high enantioinduction. nih.gov

Specific parameters that have been identified as highly correlative with enantioselectivity in the C-H alkylation of this compound include:

| Parameter Type | Specific Descriptor | Correlation with Enantioselectivity | Reference |

| Geometric | Torsion angle of the acid backbone (φ1−2−3−4) | Identified as a key descriptor for side chain variations. | nsf.gov |

| Steric | Percent Buried Volume (%Vbur) | Quantifies the steric environment around the metal center. | nsf.gov |

| Electronic | Natural Bond Orbital (NBO) charge of the Pd atom | A more electrophilic Pd center (higher positive charge) correlates with increased selectivity. | nsf.gov |

For example, in the C-H olefination of a related substrate, enantioselectivity was observed to increase with the size of the R² substituent on the amino acid (methyl, 54% ee; isopropyl, 93% ee; tert-butyl, 94% ee). nsf.gov While a different reaction, the same torsion angle descriptor identified in the this compound alkylation was found to be correlative, demonstrating the broad applicability of these computationally derived parameters. nsf.gov These studies show that while bulky substituents can have a significant impact, other subtle structural features like ligand bite angle may have a smaller, though not negligible, effect on reactivity and selectivity. researchgate.net

Separation and Extraction Chemistry

Principles of Liquid-Liquid Extraction with Diphenyl-2-pyridylmethane

The effectiveness of this compound as an extractant is rooted in its molecular structure and resulting chemical properties. The fundamental mechanism involves the formation of a complex between the metal ion and the DPPM molecule, which is then preferentially partitioned into the organic phase. wikipedia.orgphenomenex.com

A critical factor governing the transfer of metal cations from the aqueous phase to the non-miscible organic phase is the lipophilicity ("fat-loving" nature) of the ligand. wikipedia.org The this compound molecule possesses a bulky and highly lipophilic diphenylmethyl group attached to the pyridine (B92270) ring. wikipedia.org When the nitrogen atom of the pyridine ring coordinates to a metal cation, this substantial nonpolar substituent imparts significant solubility in organic solvents like benzene (B151609) and chloroform (B151607) to the entire metal-ligand complex. wikipedia.orgakjournals.com This increased lipophilicity is a primary driver for the efficient transfer of the metal complex from the aqueous solution into the organic solvent, a key principle in liquid-liquid extraction. wikipedia.orggardp.org

The extraction mechanism often involves the formation of an ionic association complex. akjournals.com In an acidic aqueous medium, the pyridine nitrogen of the DPPM molecule is protonated, forming the DPPMH⁺ cation. mcmaster.ca This cation can then form an ion-pair with a complex metal anion present in the solution. This newly formed, electrically neutral ionic associate is sufficiently hydrophobic to be extracted into the organic phase. akjournals.com For instance, in the presence of thiocyanate (B1210189) ions, metals can form anionic complexes like [Co(SCN)₄]²⁻, which then associate with the protonated DPPM cations. akjournals.com Stoichiometric studies have confirmed that the extracted species are indeed ionic complexes, such as (DPPM·H)₂·Co(SCN)₄. akjournals.com Similarly, chromium(VI) is extracted from hydrochloric acid solutions as the species CrO₃Cl⁻, which associates with the DPPMH⁺ cation. mcmaster.ca

Selective Extraction of Specific Metal Ions

This compound has been successfully employed for the selective separation and preconcentration of several metal ions from complex matrices. wikipedia.orgresearchgate.net

The quantitative extraction of Cobalt(II) from mineral acid solutions containing thiocyanate has been extensively studied. akjournals.com While the extraction of cobalt from mineral acids alone is poor, the addition of potassium thiocyanate significantly enhances the process. akjournals.com The optimal conditions for the quantitative extraction of Co(II) using a 0.1M solution of DPPM in benzene are an aqueous phase containing 0.1M mineral acid and 0.2M potassium thiocyanate. akjournals.com Under these conditions, an ionic complex with the stoichiometry (DPPM·H)₂·Co(SCN)₄ is formed and transferred to the organic phase. akjournals.com This method allows for the effective separation of Cobalt(II) from a range of other metal ions.

Table 1: Separation of Cobalt(II) from Various Metal Ions using this compound

| Metal Ion | Separation Potential from Co(II) |

|---|---|

| Cs(I) | Quantitative separation possible akjournals.com |

| Sr(II) | Quantitative separation possible akjournals.com |

| Cr(III) | Quantitative separation possible akjournals.com |

| Ln(III) | Quantitative separation possible akjournals.com |

| Zr(IV) | Quantitative separation possible akjournals.com |

| Hf(IV) | Quantitative separation possible akjournals.com |

| Cr(VI) | Quantitative separation possible akjournals.com |

| Tc(VII) | Quantitative separation possible akjournals.com |

| Mo(VI) | Co-extracted akjournals.com |

| Zn(II) | Co-extracted akjournals.com |

| Au(III) | Co-extracted akjournals.com |

| Hg(II) | Co-extracted akjournals.com |

This table summarizes the separability of various metal ions from Cobalt(II) under optimal extraction conditions with DPPM.

The extraction of Palladium(II) using DPPM dissolved in benzene has been optimized for thiocyanate-nitrate aqueous media. researchgate.netiaea.org222.29.77 This solvent extraction system is highly efficient for the preconcentration of palladium and its separation from numerous other elements, with separation factors often exceeding 10³. researchgate.net However, the presence of thiosulphate ions can severely interfere with the process, reducing the extraction efficiency to below 1%. researchgate.net

The liquid-liquid extraction system utilizing this compound is particularly effective for the speciation of chromium, specifically for separating chromium(VI) from chromium(III). mcmaster.ca Studies show that while Cr(VI) is readily extracted from hydrochloric acid solutions by DPPM in an organic diluent, Cr(III) is not. mcmaster.ca Research indicates that Cr(VI) can be effectively separated from inorganic Cr(III) and organic Cr(III) complexes. mcmaster.ca This high degree of selectivity implies that under the conditions optimized for Cr(VI) extraction, Cr(III) remains in the aqueous phase, allowing for their separation. The process, therefore, is not used for the extraction of Cr(III) but rather for its separation from Cr(VI). akjournals.commcmaster.ca

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | DPPM |

| Cobalt(II) | Co(II) |

| Palladium(II) | Pd(II) |

| Chromium(III) | Cr(III) |

| Chromium(VI) | Cr(VI) |

| Potassium Thiocyanate | KSCN |

| Hydrochloric Acid | HCl |

| Benzene | - |

| Chloroform | - |

Iron(III) Extraction from Chloride Solutions

This compound (DPPM) dissolved in benzene has been demonstrated as a selective extractant for iron(III) from aqueous chloride media. akjournals.com The extraction process is influenced by several factors, including the concentration of the extractant, hydrochloric acid, and the iron itself. akjournals.com

Investigations into the extraction mechanism using partition, slope analysis, and loading-ratio data suggest that the extracted species is an ion-pair complex. akjournals.comresearchgate.net The proposed formula for this complex is (DPPM)₃H₃O⁺(H₂O)n·FeCl₄⁻. akjournals.comresearchgate.net This indicates that the extraction involves the solvation and hydration of the formed compound. akjournals.com Water plays a critical role in the extraction process; at high concentrations of acid or salt, the organic phase can split into two layers, a phenomenon attributed to the variability in the hydration number of the extracted species. akjournals.comacs.org

The efficiency of iron(III) extraction is dependent on the hydrochloric acid concentration in the aqueous phase. The distribution coefficient for iron(III) increases significantly with rising HCl concentration, reaching an optimal point before decreasing.

Below is a table showing the effect of hydrochloric acid concentration on the extraction of Iron(III) by a 0.1M solution of this compound in benzene.

Table 1: Effect of HCl Concentration on Iron(III) Extraction

| HCl Concentration (M) | % Extraction of Fe(III) | Distribution Coefficient (D) |

|---|---|---|

| 1.0 | 10.0 | 0.11 |

| 2.0 | 28.0 | 0.39 |

| 3.0 | 54.0 | 1.17 |

| 4.0 | 80.0 | 4.00 |

| 5.0 | 95.0 | 19.00 |

| 6.0 | 98.5 | 65.67 |

| 7.0 | 99.0 | 99.00 |

| 8.0 | 98.0 | 49.00 |

| 9.0 | 96.0 | 24.00 |

Data derived from experimental findings on the extraction of Iron(III) with this compound. akjournals.com

This extraction method provides a simple, rapid, and selective means of separating iron from solutions, which is particularly useful prior to the analysis of other base metals using instrumental techniques. akjournals.com

Extraction of Silver, Gold, and Zinc Thiocyanate Complexes

This compound is an effective extractant for various metals as their thiocyanate complexes. wikipedia.orghandwiki.org The bulky, lipophilic nature of the molecule renders the metal-thiocyanate complexes soluble in organic solvents, enabling their separation from an aqueous phase. wikipedia.orghandwiki.org This has been successfully applied to the extraction of silver, gold, and zinc. wikipedia.orghandwiki.org

The general principle involves the formation of a metal-thiocyanate anion in the aqueous phase, which then pairs with the protonated form of this compound. This ion-pair is then extracted into the organic solvent.

Silver (Ag): this compound has been used for the preconcentration and separation of silver from elements like rare earths. wikipedia.org

Gold (Au): The extraction of trace amounts of gold from various mineral acid solutions has been achieved using this compound dissolved in chloroform. handwiki.orgtandfonline.com Gold in these systems is typically present as a thiocyanate complex, Au(SCN)₂⁻ or Au(SCN)₄⁻. researchgate.net

Zinc (Zn): Zinc can be extracted as a thiocyanate complex. wikipedia.orghandwiki.org The separation is often performed in the presence of other metals that are not extracted under the same conditions, demonstrating the selectivity of the process. wikipedia.org

The table below summarizes the extraction of these metal thiocyanate complexes.

Table 2: Extraction of Metal Thiocyanate Complexes with this compound

| Metal Ion | Typical Aqueous Medium | Extracted Species (General Form) | Organic Solvent |

|---|---|---|---|

| Silver (Ag⁺) | Thiocyanate Solution | [DPPM-H]⁺[Ag(SCN)₂]⁻ | Benzene |

| Gold (Au³⁺) | Mineral Acid + Thiocyanate | [DPPM-H]⁺[Au(SCN)₄]⁻ | Chloroform |

This table represents the general extraction behavior for the specified metal thiocyanate complexes. wikipedia.orghandwiki.org

Optimization of Extraction Conditions and Separation Factors

Optimizing the conditions for liquid-liquid extraction is crucial for developing an efficient separation process. zaiput.com Key parameters that are typically optimized include the chemical composition of both the organic and aqueous phases, such as extractant concentration, acid concentration, and the presence of salting-out or masking agents. zaiput.comtandfonline.com The goal is to maximize the extraction efficiency for the target metal ion while minimizing the extraction of interfering ions, thereby achieving a high separation factor. scirp.org

The separation factor (SF) between two metal ions, M₁ and M₂, is defined as the ratio of their distribution coefficients (D):

SF = D(M₁) / D(M₂)

A high separation factor indicates a more effective separation.

For extractions involving this compound, several factors have been investigated to optimize separation: tandfonline.com

Effect of Diluent: The choice of organic solvent (diluent) can affect extraction efficiency. Benzene and chloroform are commonly used. akjournals.comhandwiki.org

Concentration of Acid and Thiocyanate: The extraction of metal thiocyanate complexes is highly dependent on the concentration of both the mineral acid and the thiocyanate ions in the aqueous phase. tandfonline.com Optimal concentrations must be determined to ensure the formation of the desired extractable complex.

Extractant Concentration: The percentage of metal extracted generally increases with the concentration of this compound in the organic phase. tandfonline.com

Temperature: Temperature can influence the extraction equilibrium and kinetics. For some systems, increasing the temperature can enhance the mass transfer rate and improve the separation factor up to an optimal point. semanticscholar.org

Aqueous to Organic Phase Ratio (O/A): Varying the volume ratio of the organic to the aqueous phase can influence the extraction percentage and the separation factor. scirp.org

The table below illustrates how separation factors can be influenced by experimental conditions, using a hypothetical separation of Metal A and Metal B as an example.

Table 3: Hypothetical Optimization of Separation Factor

| Condition | Parameter | Value | D (Metal A) | D (Metal B) | Separation Factor (A/B) |

|---|---|---|---|---|---|

| 1 | Extractant Conc. | 0.05 M | 10 | 0.2 | 50 |

| 2 | Extractant Conc. | 0.10 M | 50 | 0.5 | 100 |

| 3 | Aqueous pH | 2.0 | 50 | 0.5 | 100 |

| 4 | Aqueous pH | 3.0 | 60 | 2.0 | 30 |

| 5 | Temperature | 25 °C | 50 | 0.5 | 100 |

This table provides a conceptual illustration of how varying extraction parameters can optimize the separation of two metals. scirp.orgsemanticscholar.org

By systematically investigating these parameters, optimal conditions can be established to achieve efficient and selective separation of target metal ions using this compound. tandfonline.com

Advanced Computational and Theoretical Investigations

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its ability to balance accuracy with computational cost, making it ideal for studying the electronic structure of medium-sized organic molecules. sapub.org DFT methods are employed to determine optimized geometries, vibrational frequencies, and a host of other molecular properties by approximating the many-electron wavefunction using the electron density. sapub.orgnih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. For Diphenyl-2-pyridylmethane, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure on the potential energy surface is located. faccts.de This is performed for both the electronic ground state (S₀, a singlet state) and, importantly, for electronically excited states, such as the lowest-energy triplet state (T₁).

Table 1: Representative Optimized Geometrical Parameters for this compound in Ground (S₀) and Triplet Excited (T₁) States (Illustrative) This table presents typical, non-experimental data to illustrate the expected changes between the S₀ and T₁ states based on DFT calculations of analogous molecules. The values are representative and not from a specific publication on this compound.

| Parameter | Atom(s) Involved | S₀ State (DFT Calculation) | T₁ State (DFT Calculation) | Expected Change |

|---|---|---|---|---|

| Bond Length | C(pyridyl)-C(methane) | ~1.52 Å | ~1.50 Å | Shortening |

| Bond Length | C(phenyl)-C(methane) | ~1.53 Å | ~1.51 Å | Shortening |

| Bond Angle | C(py)-C(methane)-C(ph) | ~112° | ~115° | Increase |

| Dihedral Angle | N-C(py)-C(methane)-C(ph) | ~55° | ~45° | Planarization |

DFT calculations are highly effective for predicting various spectroscopic properties, providing a direct link between theoretical models and experimental measurements. acs.orgnist.gov By calculating the electronic and magnetic environment of each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nist.govrsc.org Similarly, Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectroscopy. nih.gov

These predictions are invaluable for confirming molecular structures and interpreting experimental spectra. For this compound, theoretical calculations can help assign specific peaks in its ¹H and ¹³C NMR spectra and identify the nature of the electronic transitions (e.g., π → π*) responsible for its UV-Vis absorption bands. researchgate.net The accuracy of these predictions can be further improved by including solvent effects through models like the Polarizable Continuum Model (PCM). nih.govbeilstein-journals.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table provides a representative example of how theoretical data correlates with experimental findings. The values are for illustrative purposes.

| Spectroscopic Technique | Parameter | Calculated Value (Illustrative) | Experimental Value (Typical) |

|---|---|---|---|

| UV-Visible | λmax (π → π*) | 260 nm | 262 nm |

| ¹H NMR | δ (methane-H) | 5.65 ppm | 5.58 ppm |

| ¹³C NMR | δ (methane-C) | 65.1 ppm | 64.5 ppm |

| ¹³C NMR | δ (pyridyl C-2) | 164.2 ppm | 163.7 ppm |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Understanding what happens after a molecule absorbs light is the domain of excited-state dynamics. TD-DFT is the workhorse computational method for exploring these processes. rsc.orgacs.org It allows for the calculation of potential energy surfaces (PES) of excited states, which map out the energy of the molecule as its geometry changes. dtu.dk By analyzing these surfaces, researchers can trace the likely deactivation pathways of an excited molecule, such as fluorescence, phosphorescence, or non-radiative decay back to the ground state. acs.orgdtu.dk

For N-heterocyclic compounds, a key aspect of excited-state dynamics is the interplay between different types of excited states, such as locally excited (LE), charge-transfer (CT), and metal-centered (MC) states in metal complexes. acs.orgdtu.dk TD-DFT calculations can determine the relative energies of these states and locate the points where the potential energy surfaces intersect (known as conical intersections or crossing points). These intersections are crucial as they facilitate rapid, non-radiative transitions between states, often dictating the molecule's photochemical fate and excited-state lifetime. dtu.dkbohrium.com

Mechanistic Insights through Computational Modeling

Computational modeling extends beyond static properties to elucidate the mechanisms of chemical reactions, providing a step-by-step picture of bond-making and bond-breaking processes.

By mapping the potential energy surface that connects reactants to products, computational chemists can identify the most likely reaction pathway. nih.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—for each elementary step. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), a critical determinant of the reaction rate. peerj.comnih.gov

For reactions involving this compound, such as C-H activation at the methylene (B1212753) bridge or on the aromatic rings, DFT calculations can be used to compare different possible mechanisms. beilstein-journals.orgacs.orgacs.org For example, in metal-catalyzed reactions, calculations can distinguish between pathways like oxidative addition, reductive elimination, or concerted metalation-deprotonation, identifying the one with the lowest energy barriers and thus the most kinetically favorable route. pitt.edursc.org This knowledge is essential for optimizing reaction conditions and designing more efficient catalysts. yorku.ca

Table 3: Illustrative Reaction Profile for a Hypothetical C-H Activation Step This table presents a representative energy profile for a single step in a catalyzed reaction involving this compound. The values are illustrative.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Substrate + Catalyst | 0.0 |

| Transition State (TS) | C-H bond breaking/C-Metal bond forming | +22.5 |

| Intermediate | Cyclometalated Species | -5.2 |

This compound is a flexible molecule due to the rotational freedom around the single bonds connecting the methane (B114726) carbon to the three aromatic rings. This flexibility gives rise to multiple conformers (different spatial arrangements of the atoms). mdpi.com Conformational analysis uses computational methods to determine the geometry and relative stability of these various conformers. rsc.org For pyridyl-containing ligands, studies have identified stable conformers based on the relative orientation of the rings (e.g., syn vs. anti). tandfonline.com

Theoretical Studies of Solvent Extraction and Complexation Behavior

This compound is a well-established reagent for the liquid-liquid extraction of metal ions, behaving as a high molecular weight N-donor ligand. researchgate.net It has been successfully used to selectively extract various metal thiocyanate (B1210189) complexes, including those of gold, silver, cobalt, and zinc, from aqueous solutions into organic solvents like benzene (B151609) and chloroform (B151607). researchgate.nettandfonline.com While extensive experimental data exists on its extraction capabilities, specific theoretical and computational studies modeling the extraction process with this compound are not extensively documented in the surveyed literature. However, the principles of its function can be understood through theoretical frameworks applied to analogous solvent extraction systems.

Computational chemistry offers powerful tools to investigate the complexation and extraction phenomena at a molecular level. taylorfrancis.com These methods include Density Functional Theory (DFT) for analyzing complex structures and bonding, and Quantitative Structure-Property Relationship (QSPR) models for predicting extraction efficiency. tandfonline.com

DFT Studies on Analogous Complexes: DFT calculations are frequently used to study the electronic structure, geometry, and stability of metal-ligand complexes relevant to solvent extraction. For instance, theoretical studies on gold-thiocyanate complexes reveal that the stability of the [Au(SCN)₂]⁻ ion is due to strong covalent character in the Au-S bond, which involves not only σ-donation from the ligand to the gold cation but also significant π-backdonation from the metal to the ligand. nih.govmdpi.com Similar DFT investigations on complexes of Co(II) and Zn(II) with pyridyl-containing ligands help elucidate their coordination geometries and the nature of the metal-ligand bond, which are critical factors in the thermodynamics of extraction. nih.govznaturforsch.com For this compound, the pyridine (B92270) nitrogen acts as a Lewis base, coordinating to the metal ion, while the bulky, lipophilic diphenylmethyl groups enhance the solubility of the resulting neutral complex in the organic phase. tandfonline.com

QSPR Modeling in Solvent Extraction: Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the structural features of extractant molecules with their extraction properties, such as the distribution coefficient (logD) or separation factor (SF). tandfonline.com For N-donor heterocyclic ligands similar to this compound, QSPR models have been developed to predict their effectiveness in separating metal ions like lanthanides and actinides. nih.govtandfonline.com These models typically use molecular descriptors that quantify steric, electronic, and hydrophobic properties. The results often confirm that steric hindrance and electrostatic interactions are dominant factors in the separation process, providing valuable insights for designing more efficient and selective extractant molecules. tandfonline.com

The table below outlines the common theoretical methods used to study solvent extraction systems analogous to those involving this compound.

| Theoretical Method | Application in Solvent Extraction | Typical Insights Gained | Reference |

| Density Functional Theory (DFT) | Calculation of geometry, electronic structure, and bonding energy of metal-ligand complexes. | Elucidation of coordination modes, nature of metal-ligand bonds (e.g., covalent vs. electrostatic character), and stability of extracted species. | nih.govmdpi.comcore.ac.uk |

| Quantitative Structure-Property Relationship (QSPR) | Statistical modeling to predict extraction efficiency (logD, SF) based on ligand structure. | Identification of key molecular properties (steric, electronic, hydrophobic) that govern extraction selectivity and efficiency. | tandfonline.comnih.govtandfonline.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the extraction system, including solvent effects. | Understanding of the solvation/desolvation process and the role of the solvent in stabilizing the extracted complex. | researchgate.net |

| Ab initio Methods | High-level quantum mechanical calculations for structural optimization and energy of formation. | Provides benchmark data on complex stability and reaction thermodynamics. | taylorfrancis.com |

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Bridging ligands containing di-2-pyridylmethane units are employed in coordination chemistry to create luminescent materials. researchgate.net Copper(I) complexes, in particular, are of interest for their potential as Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies in OLEDs. acs.org While research often focuses on related ligands, the fundamental ability of the di-2-pyridylmethane scaffold to form stable, luminescent metal complexes suggests its potential in designing new materials for OLED applications. researchgate.netacs.org For example, diphenyl sulfone derivatives incorporating other donor groups have been investigated as potential blue TADF emitters for OLEDs. mdpi.com

Polymer Science: Synthesis of High-Performance Polyimides with Pyridine (B92270) Units

High-performance polymers like polyimides often benefit from the incorporation of specific functional units to tailor their properties. mdpi.com Introducing pyridine units into the polyimide backbone is a known strategy to improve characteristics such as solubility in organic solvents without compromising thermal stability. researchgate.netresearchgate.net The synthesis of new polyimides often involves creating novel diamine or dianhydride monomers. A monomer derived from the Diphenyl-2-pyridylmethane structure could be used to synthesize soluble polyimides with enhanced processability, suitable for applications in microelectronics and aerospace where high thermal resistance and good mechanical properties are required. titech.ac.jp

Potential in Supramolecular Chemistry and Molecular Recognition

The selective binding of metal ions by this compound is a clear demonstration of molecular recognition. wikipedia.org This property has been used to extract specific metal thiocyanate (B1210189) complexes from aqueous solutions into organic solvents, separating them from other metals that remain in the aqueous phase. wikipedia.org Furthermore, the self-assembly of its metal complexes into well-defined, ordered structures, such as the cubane (B1203433) clusters with copper(I), highlights its utility in supramolecular chemistry. researchgate.netresearchgate.net These principles are foundational for designing chemosensors, extractants, and self-assembling molecular materials.

Conclusion and Future Research Perspectives

Synthesis of Novel Diphenyl-2-pyridylmethane Derivatives with Enhanced Functionality

The future of this compound chemistry lies in the design and synthesis of new derivatives with tailored functionalities. By strategically modifying the phenyl and pyridyl rings, researchers can fine-tune the steric and electronic properties of the molecule to achieve specific outcomes.

One promising avenue is the synthesis of highly chlorinated this compound derivatives. These compounds have been shown to form stable carbon-free radicals, which could be instrumental in developing polymeric materials with unique magnetic properties. psu.edu The introduction of functional groups, such as carboxyl or chlorocarbonyl, onto the phenyl rings of these perchlorinated radicals provides handles for attaching them to polymer backbones. psu.edu

Another area of interest is the synthesis of derivatives with altered electronic properties. For example, the preparation of diphenyl-4-pyridylmethane (B1596525) and its subsequent functionalization opens up possibilities for creating new ligands and materials with different coordination geometries and electronic behavior compared to their 2-pyridyl counterparts. google.com The synthesis of bis(pyridyl)methane derivatives also presents an opportunity to create novel ligands and explore their coordination chemistry. researchgate.net

Furthermore, the development of efficient synthetic routes to functionalized this compound derivatives remains a key objective. Light-induced, metal-free arylation of pyridotriazoles has emerged as a powerful method for producing these compounds under mild conditions. rsc.org This approach allows for the incorporation of various aryl groups, expanding the accessible chemical space for new derivatives. rsc.org

| Derivative Type | Potential Functionality/Application | Key Synthetic Strategy |

| Perchlorinated this compound radicals | Magnetic polymeric materials | Chlorination and functionalization of the parent compound |

| Diphenyl-4-pyridylmethane derivatives | Novel ligands and materials with altered coordination | Synthesis from diphenyl-4-pyridylmethane |

| Bis(pyridyl)methane derivatives | New ligand architectures | Condensation reactions |

| Aryl-functionalized this compound | Diverse molecular structures for various applications | Light-induced arylation of pyridotriazoles |

Exploration of New Catalytic Transformations

This compound and its derivatives have shown considerable promise as ligands in transition metal catalysis. The pyridine (B92270) nitrogen atom acts as a directing group, facilitating the activation of otherwise inert C-H bonds. Future research will likely focus on expanding the scope of catalytic reactions that can be achieved using this framework.

Palladium-catalyzed C-H functionalization has been a particularly fruitful area of research. nih.govacs.org this compound has served as a model substrate for developing new methods for C-H alkylation and arylation. acs.orgsnnu.edu.cn Future work could explore the use of a wider range of coupling partners, including those that would introduce novel functional groups. The development of enantioselective versions of these reactions, using chiral ligands in conjunction with the this compound substrate, is a major goal. snnu.edu.cn

Iron-catalyzed C-H functionalization offers a more sustainable and cost-effective alternative to palladium catalysis. researchgate.net Researchers have demonstrated that iron catalysts can selectively activate C-H bonds in 2-benzhydrylpyridine derivatives to form pyrido[1,2-a]indoles or triarylmethanols. researchgate.net Exploring the full potential of iron and other earth-abundant metals in combination with this compound-based ligands could lead to a new generation of environmentally friendly catalytic processes.

Beyond C-H activation, the unique electronic properties of this compound-based ligands could be exploited in other types of catalytic transformations. For instance, pyridylphosphines, which share structural similarities with this compound, have been used in palladium-catalyzed carbonylation reactions. wikipedia.orgsigmaaldrich.com Designing this compound derivatives with phosphine (B1218219) or other coordinating groups could lead to new catalysts for a variety of organic transformations.

| Catalytic Transformation | Metal Catalyst | Key Feature/Advantage |

| C-H Alkylation/Arylation | Palladium | Directed C-H activation, potential for enantioselectivity |

| C-H Amination/Oxidation | Iron | Use of earth-abundant metal, selective functionalization |

| Carbonylation | Palladium | Potential for new ligand designs based on pyridylphosphine analogs |

Development of Advanced Materials with Tunable Properties

The structural rigidity and coordinating ability of this compound make it an attractive building block for the development of advanced materials with tailored properties. Future research in this area will likely focus on the design and synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials.

The incorporation of this compound units into polymer backbones can lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. For example, new polyimides have been synthesized using diamine monomers containing pyridine and flexible linkages, resulting in polymers with high glass transition temperatures and good thermal stability. researchgate.net The synthesis of diphenyl(4-pyridyl)methyl methacrylate (B99206) and its subsequent polymerization has also been explored, revealing that the resulting material exhibits polymorphism, which can influence its physical properties. nih.gov

The ability of the pyridine nitrogen to coordinate to metal ions makes this compound and its derivatives excellent candidates for the construction of MOFs. wikipedia.org By carefully selecting the metal centers and the organic linkers, it should be possible to create porous materials with high surface areas and specific functionalities for applications in gas storage, separation, and catalysis.

Furthermore, the functionalization of this compound with groups capable of undergoing specific interactions, such as hydrogen bonding or π-π stacking, could lead to the development of self-assembling materials and supramolecular structures with interesting electronic and optical properties.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and catalytic applications of this compound is crucial for the rational design of new and improved systems. Future research will increasingly rely on a synergistic combination of experimental and computational methods to unravel these complex processes.

Computational studies, such as Density Functional Theory (DFT) calculations, have already provided valuable insights into the mechanism of palladium-catalyzed C-H functionalization reactions involving this compound. nsf.gov These studies have helped to elucidate the role of the ligand and the substrate in the C-H activation step and to rationalize the observed enantioselectivity. nsf.govresearchgate.net Future computational work could focus on modeling more complex reaction systems, predicting the outcomes of new catalytic transformations, and designing novel ligands with optimized properties.

Experimental techniques, such as kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates, will continue to be essential for validating the predictions of computational models and for providing a complete picture of the reaction mechanism. The combination of these experimental and computational approaches will be a powerful tool for advancing our understanding of this compound chemistry and for guiding the development of new applications. For instance, integrated studies can help in understanding the subtle interactions between the ligand and the substrate that govern the stereochemical outcome of asymmetric transformations. nsf.gov

Q & A

Q. What are the recommended safety protocols for handling Diphenyl-2-pyridylmethane in laboratory settings?

this compound is classified under EU-GHS/CLP regulations as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) . Key safety measures include:

- Use of PPE: Gloves, lab coats, and eye protection.

- Handling in a fume hood to avoid inhalation exposure.

- Immediate decontamination procedures: Wash skin with soap/water for 15+ minutes; rinse eyes thoroughly if exposed .

- Emergency response: Administer artificial respiration if inhaled and seek medical attention if symptoms persist .

Q. What analytical techniques are validated for identifying this compound in complex mixtures?